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Compound of Interest

Compound Name: (-)-Isolongifolol

Cat. No.: B075120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the sesquiterpenoid (-)-Isolongifolol. The information is compiled from various sources to aid

in the identification, characterization, and further research of this natural product. This

document presents data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear

Magnetic Resonance (NMR) spectroscopy, along with general experimental protocols.

General Information
Property Value Source

Chemical Formula C₁₅H₂₆O PubChem[1][2]

Molecular Weight 222.37 g/mol PubChem[1][2]

IUPAC Name

[(1R,2S,7S,8S,9S)-3,3,7-

trimethyl-8-

tricyclo[5.4.0.0²,⁹]undecanyl]m

ethanol

PubChem[1]

CAS Number 1139-17-9 NIST WebBook[3]

Spectroscopic Data
Mass Spectrometry (MS)
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The electron ionization mass spectrum of (-)-Isolongifolol is characterized by a molecular ion

peak and several major fragment ions. The data presented below is sourced from the NIST

WebBook.

m/z Relative Intensity (%) Proposed Fragment

222 5 [M]⁺

207 15 [M - CH₃]⁺

191 10 [M - CH₂OH]⁺

163 20

149 25

135 30

121 100

107 55

93 60

79 45

67 35

55 40

41 50

Data obtained from the NIST WebBook. The fragmentation pattern is consistent with the

complex polycyclic structure of Isolongifolol.

Infrared (IR) Spectroscopy
Complete, experimentally verified IR spectral data for (-)-Isolongifolol is not readily available

in the reviewed literature. However, analysis of the closely related derivative, Acetyl Longifoline,

provides insight into the expected characteristic absorption bands. The spectrum of (-)-
Isolongifolol is expected to show a strong, broad absorption for the hydroxyl (-OH) group and
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characteristic C-H stretching and bending frequencies for the saturated polycyclic alkane

structure.

Functional Group
Expected Absorption
Range (cm⁻¹)

Notes

O-H Stretch 3200-3600 (broad)
Characteristic of the primary

alcohol.

C-H Stretch (sp³) 2850-3000
From the numerous methyl

and methylene groups.

C-O Stretch 1000-1260 For the primary alcohol.

Note: The data for Acetyl Longifoline shows a carbonyl absorption at 1692 cm⁻¹, a gem-

dimethyl absorption at 1375 cm⁻¹, and a methylene group absorption at 1457 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed and authoritatively assigned ¹H and ¹³C NMR data for (-)-Isolongifolol are not

consistently available across the scientific literature. Researchers are advised to acquire and

interpret their own NMR data for this compound. The following tables represent a compilation of

generally expected chemical shift ranges for similar sesquiterpenoid structures.

¹H NMR (Proton NMR)

Proton Type
Expected Chemical Shift
(δ) ppm

Expected Multiplicity

CH₂OH 3.0 - 4.0 Doublet of doublets or multiplet

CH (tertiary) 1.0 - 2.5 Multiplet

CH₂ (cyclic) 1.0 - 2.0 Multiplet

CH₃ (methyl) 0.7 - 1.2 Singlet or doublet

¹³C NMR (Carbon-13 NMR)
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Carbon Type Expected Chemical Shift (δ) ppm

CH₂OH 60 - 70

C (quaternary) 30 - 50

CH (tertiary) 30 - 60

CH₂ (cyclic) 20 - 40

CH₃ (methyl) 15 - 30

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific parameters should be optimized based on the available instrumentation and sample

characteristics.

Mass Spectrometry (GC-MS)
A common method for the analysis of volatile compounds like (-)-Isolongifolol is Gas

Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation Gas Chromatography Mass Spectrometry

(-)-Isolongifolol Sample
Dissolve in

Volatile Solvent
(e.g., Hexane)

Inject into GC
Separation on

Capillary Column
(e.g., DB-5)

Electron Ionization
(EI, 70 eV)

Mass Analyzer
(e.g., Quadrupole) Detector Mass SpectrumData Acquisition

Click to download full resolution via product page

GC-MS Experimental Workflow for (-)-Isolongifolol Analysis.

Infrared (IR) Spectroscopy
For obtaining an IR spectrum of a solid sample like (-)-Isolongifolol, the KBr pellet method or

Attenuated Total Reflectance (ATR) are common techniques.
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Sample Preparation (KBr Pellet) IR Analysis

(-)-Isolongifolol Sample Grind with KBr Press into a
Transparent Pellet

Place Pellet in
Spectrometer

Irradiate with
IR Radiation

Detect Transmitted
Radiation IR SpectrumData Acquisition

Sample Preparation NMR Analysis

(-)-Isolongifolol Sample
Dissolve in

Deuterated Solvent
(e.g., CDCl₃)

Transfer to
NMR Tube

Place Tube in
Spectrometer

Acquire 1D (¹H, ¹³C)
and 2D Spectra

Process Data
(FT, Phasing) NMR SpectraData Analysis

Mass Spectrometry

Molecular Formula
(C₁₅H₂₆O)

IR Spectroscopy

Functional Groups
(-OH, Alkane)

NMR Spectroscopy
(¹H, ¹³C, 2D)

Carbon-Hydrogen
Framework

(-)-Isolongifolol
Structure

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b075120?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of (-)-Isolongifolol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075120#spectroscopic-data-of-isolongifolol-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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